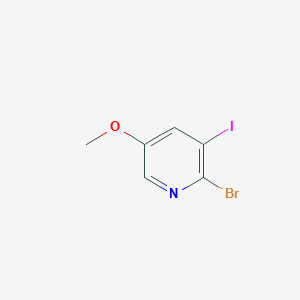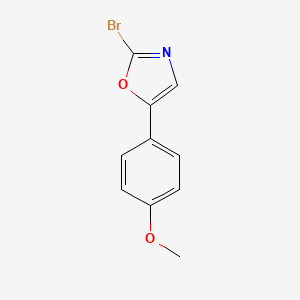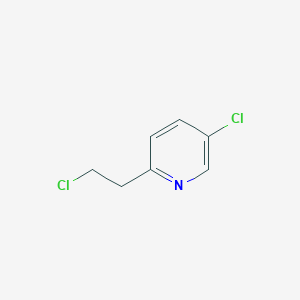
2-Bromo-3-iodo-5-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-iodo-5-methoxypyridine is a halogenated heterocyclic compound with the molecular formula C6H5BrINO and a molecular weight of 313.92 g/mol . This compound is characterized by the presence of bromine, iodine, and methoxy substituents on a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-iodo-5-methoxypyridine typically involves halogenation reactions. One common method is the bromination of 3-iodo-5-methoxypyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar halogenation techniques. The process involves careful control of reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-iodo-5-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The methoxy group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can convert it to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
2-Bromo-3-iodo-5-methoxypyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-3-iodo-5-methoxypyridine is primarily related to its ability to interact with specific molecular targets. The presence of halogen atoms and the methoxy group allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This makes it a valuable scaffold for designing enzyme inhibitors and receptor modulators .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-iodo-3-methoxypyridine
- 2-Bromo-6-iodo-3-methoxypyridine
- 5-Bromo-2-iodo-3-methoxypyridine
- 2-Iodo-5-methoxypyridine
Uniqueness
2-Bromo-3-iodo-5-methoxypyridine is unique due to the specific positioning of its substituents on the pyridine ring. This unique arrangement allows for distinct reactivity and interaction profiles compared to its analogs. The combination of bromine, iodine, and methoxy groups provides a versatile platform for further functionalization and application in various fields .
Propriétés
Formule moléculaire |
C6H5BrINO |
|---|---|
Poids moléculaire |
313.92 g/mol |
Nom IUPAC |
2-bromo-3-iodo-5-methoxypyridine |
InChI |
InChI=1S/C6H5BrINO/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,1H3 |
Clé InChI |
VYVJMZGHSQGARD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(N=C1)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(3R,3aR,3a1R,4S,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B12962947.png)
